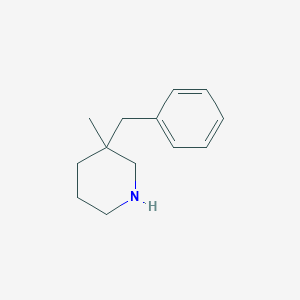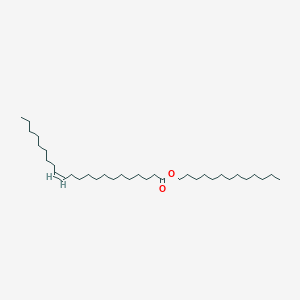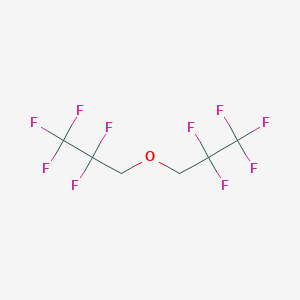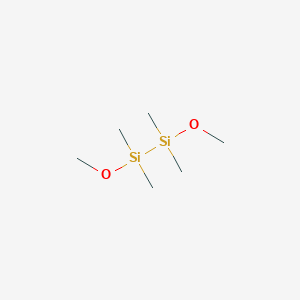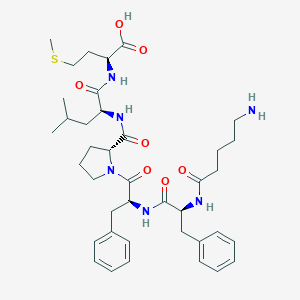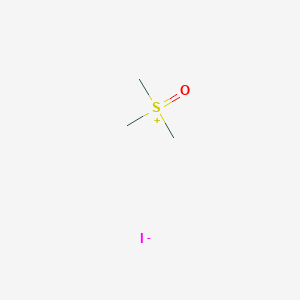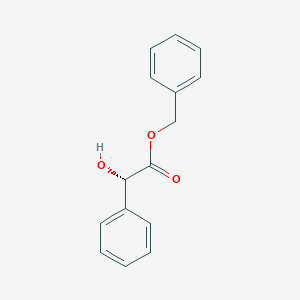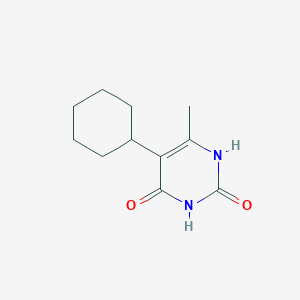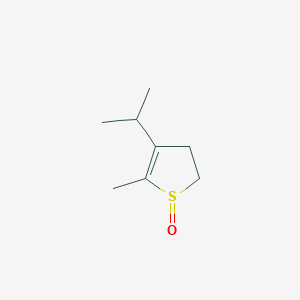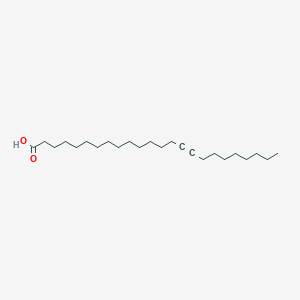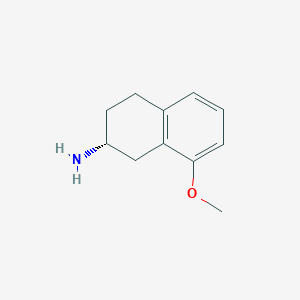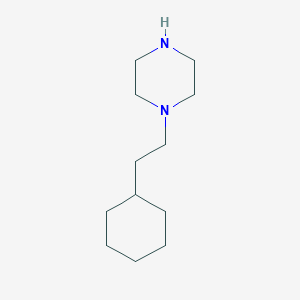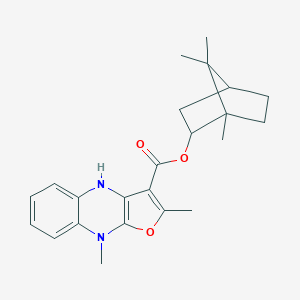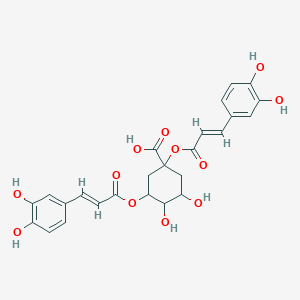
Cynarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cynarin is a natural compound found in artichokes, which has been studied for its potential health benefits. This compound has gained attention due to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
Cynarin works by inhibiting the activity of enzymes that are involved in the breakdown of fats and carbohydrates. This leads to a reduction in the absorption of these nutrients, which can help to reduce the risk of obesity and related health conditions. Cynarin also has antioxidant properties, which help to protect cells from damage caused by free radicals.
Effets Biochimiques Et Physiologiques
Cynarin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, which can help to reduce the risk of heart disease. Cynarin has also been shown to have a protective effect on liver function, reducing the risk of liver damage caused by toxins. Additionally, cynarin has been shown to improve insulin sensitivity and glucose uptake, which can help to reduce the risk of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying cynarin in the laboratory is that it is a natural compound, which means that it is less likely to have side effects than synthetic compounds. Additionally, cynarin is readily available, making it easy to obtain for laboratory experiments. However, one limitation of studying cynarin is that it can be difficult to isolate and purify the compound, which can make it challenging to study its effects.
Orientations Futures
There are a number of future directions for research on cynarin. One area of research is the potential use of cynarin in the treatment of liver disease. Another area of research is the potential use of cynarin in the treatment of diabetes. Additionally, there is a need for further research on the mechanism of action of cynarin, as well as its effects on other physiological systems in the body.
Conclusion:
In conclusion, cynarin is a natural compound found in artichokes that has been studied for its potential health benefits. It has been shown to have antioxidant and anti-inflammatory properties, as well as a protective effect on liver function and potential use in the treatment of diabetes. While there are limitations to studying cynarin in the laboratory, there are a number of future directions for research on this compound.
Méthodes De Synthèse
Cynarin is a compound that can be extracted from the leaves of artichokes. The extraction process involves drying and grinding the leaves, followed by extraction with a solvent such as ethanol. The extract is then purified and concentrated to obtain cynarin in its pure form.
Applications De Recherche Scientifique
Cynarin has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. It has been shown to have a protective effect on liver function, reducing the risk of liver damage caused by toxins. Cynarin has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose uptake.
Propriétés
Numéro CAS |
1884-24-8 |
|---|---|
Nom du produit |
Cynarin |
Formule moléculaire |
C25H24O12 |
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+ |
Clé InChI |
YDDUMTOHNYZQPO-FCXRPNKRSA-N |
SMILES isomérique |
C1C(C(C(CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
SMILES canonique |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
Synonymes |
1,5-dicaffeoylquinic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate) cinarin cinarina cinarine Cynarex cynarin cynarin, (1alpha,3alpha,4alpha,5beta)-isomer cynarine cynarix listricol listrocol nivellipid phemocil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



